N-(2,4-dichlorophenyl)-4-ethylbenzamide
Description
N-(2,4-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-dichlorophenylamine moiety. Benzamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The ethyl group at the para position of the benzoyl ring and the dichlorophenyl group introduce distinct electronic and steric effects, influencing physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-8-7-12(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
HLFORLISSPNKSP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(2,4-Dichlorophenyl)-4-ethylbenzamide with Analogous Benzamides
Key Observations :
- Electron Effects : The 4-ethyl group in the target compound is electron-donating, enhancing lipophilicity (logP ~4.2 estimated), whereas nitro (e.g., ) or bromo (e.g., ) substituents are electron-withdrawing, reducing electron density on the benzamide ring.
- Steric Influence : The dichlorophenyl group introduces steric hindrance comparable to diphenylethyl () but less than trichloroethyl derivatives (e.g., ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Spectroscopic Differences :
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